(+)-Pinoresinol

Beschreibung

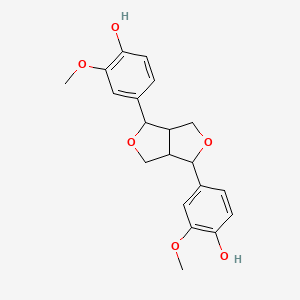

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964099 | |

| Record name | (+)-Pinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-36-5 | |

| Record name | (+)-Pinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Bioengineering of Pinoresinol

Biocatalytic Approaches to Pinoresinol Synthesis

Biocatalytic methods offer an alternative to traditional chemical synthesis for producing pinoresinol, often leveraging enzymatic processes that mimic natural biosynthetic pathways. These approaches primarily focus on the oxidative coupling of monolignols, such as coniferyl alcohol, and have evolved from simple enzymatic reactions to complex multi-enzyme cascades to improve efficiency and stereoselectivity.

The most conventional biocatalytic strategy for pinoresinol synthesis involves the dimerization of coniferyl alcohol using oxidative enzymes like peroxidases or laccases. frontiersin.orgresearchgate.net This method relies on the enzyme-catalyzed generation of coniferyl alcohol radicals, which then couple to form various dimers. However, this radical coupling process generally suffers from poor selectivity and low yields of pinoresinol, which is a significant drawback. frontiersin.org Reports indicate that the highest yield of pinoresinol from the direct coupling of coniferyl alcohol is often no more than 13%. frontiersin.orgresearchgate.net This lack of selectivity results in a complex mixture of products, making the isolation and purification of pinoresinol challenging and inefficient. frontiersin.orgresearchgate.net

To address the low yield and selectivity, researchers have developed improved strategies. One such approach involved using 5-bromoconiferyl alcohol as the substrate in a peroxidase-mediated radical coupling reaction. frontiersin.org The bromine atom at the C-5 position protects it from coupling, thereby reducing the variety of possible side products and simplifying the resulting mixture. frontiersin.org This method led to a significantly higher total yield of the brominated pinoresinol precursor (44.1% by NMR), from which the final pinoresinol product could be obtained in gram quantities via a nearly quantitative hydro-debromination step. frontiersin.org

More advanced biocatalytic strategies employ multi-enzyme cascades in one-pot syntheses, which can convert cheaper, readily available starting materials into pinoresinol. A notable example is a two-step, one-pot enzymatic cascade that produces (±)-pinoresinol from eugenol (B1671780). researchgate.net This system combines a vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum (PsVAO) with a bacterial laccase. researchgate.netresearchgate.net The PsVAO first catalyzes the oxidation of eugenol to the intermediate coniferyl alcohol, which is then dimerized by the laccase to form racemic pinoresinol. researchgate.netresearchgate.net After screening several bacterial laccases, one from Corynebacterium glutamicum (CgL1) was identified as highly effective for the second step. researchgate.netresearchgate.net By optimizing reaction conditions such as enzyme ratios and pH, this cascade achieved a pinoresinol concentration of 4.4 mM (1.6 g/L). researchgate.net

Building on these cascade systems, further research has focused on the production of enantiomerically pure pinoresinol. researchgate.netnih.gov While most biocatalytic methods yield a racemic mixture, a three-step biocatalytic cascade has been devised to produce either (+)- or (-)-pinoresinol (B158572) through kinetic resolution. researchgate.netnih.gov This process begins with the two-step oxidation of eugenol to racemic (±)-pinoresinol using VAO and laccase, as described previously. nih.gov The crucial third step involves the addition of an enantiospecific pinoresinol reductase that selectively converts one enantiomer of pinoresinol into a different lignan (B3055560), leaving the other enantiomer to accumulate. researchgate.netnih.gov

The synthesis of enantiopure (+)-pinoresinol was achieved using an Escherichia coli-based whole-cell biocatalyst containing the enantiospecific pinoresinol reductase from Arabidopsis thaliana. researchgate.netnih.gov This system yielded 876 µM of this compound with a high enantiomeric excess (ee) of 98%. researchgate.netnih.gov To produce the opposite enantiomer, the reductase was switched to the enantiospecific pinoresinol-lariciresinol reductase from Forsythia intermedia. researchgate.netnih.gov This alternative whole-cell system successfully produced 610 µM of (-)-pinoresinol with an ee of 97%. researchgate.netnih.gov These multi-step, one-pot biocatalytic approaches represent a significant advancement in producing high-value, enantiomerically pure lignans (B1203133) from simple precursors. nih.gov

Data Tables

Table 1: Comparison of Biocatalytic Synthesis Strategies for Pinoresinol

| Strategy | Starting Substrate | Key Enzymes/Catalysts | Product | Reported Yield/Concentration | Source(s) |

|---|---|---|---|---|---|

| Direct Radical Coupling | Coniferyl Alcohol | Peroxidase or Laccase | (±)-Pinoresinol | ≤ 13% | frontiersin.orgresearchgate.net |

| Modified Radical Coupling | 5-Bromoconiferyl Alcohol | Peroxidase | 5,5′-Bromopinoresinol | 24.6% (isolated) | frontiersin.org |

| Two-Step Enzymatic Cascade | Eugenol | Vanillyl-alcohol oxidase (PsVAO), Laccase (CgL1) | (±)-Pinoresinol | 4.4 mM (1.6 g/L) | researchgate.net |

| Three-Step Whole-Cell Cascade | Eugenol | PsVAO, CgL1, A. thaliana Pinoresinol Reductase | This compound | 876 µM (98% ee) | researchgate.netnih.gov |

Table 2: Key Enzymes in the Biocatalytic Synthesis of Pinoresinol

| Enzyme | Source Organism | Role in Synthesis | Source(s) |

|---|---|---|---|

| Peroxidase | Armoracia rusticana (Horseradish) | Oxidative coupling of coniferyl alcohol | frontiersin.org |

| Laccase | Corynebacterium glutamicum | Oxidative coupling of coniferyl alcohol | researchgate.netresearchgate.netnih.gov |

| Vanillyl-alcohol oxidase (VAO) | Penicillium simplicissimum | Oxidation of eugenol to coniferyl alcohol | researchgate.netresearchgate.netnih.gov |

| Pinoresinol Reductase | Arabidopsis thaliana | Kinetic resolution of (±)-pinoresinol to yield this compound | researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-Lariciresinol |

| (-)-Pinoresinol |

| (-)-Secoisolariciresinol |

| This compound |

| (±)-Pinoresinol |

| 5,5′-Bromopinoresinol |

| 5-Bromoconiferyl alcohol |

| 5-Bromovanillin |

| Acetic anhydride |

| Acetone |

| Coniferyl alcohol |

| Eugenol |

| FeCl3 |

| Ferulic acid |

| Lariciresinol (B1674508) |

| Pinoresinol |

| Pyridine |

| Secoisolariciresinol (B192356) |

| Sinapyl alcohol |

| Syringaresinol (B1662434) |

In Planta Metabolism of Pinoresinol

In plants, pinoresinol is a key intermediate in the biosynthesis of a variety of other lignans. The pathway is initiated by the stereospecific coupling of two units of E-coniferyl alcohol, mediated by dirigent proteins oup.com.

Enzymatic Conversions of Pinoresinol to Downstream Lignans (e.g., Lariciresinol, Secoisolariciresinol, Matairesinol)

Pinoresinol is enzymatically converted to other lignans through a series of reductive and oxidative steps. A central enzyme in this pathway is pinoresinol-lariciresinol reductase (PLR). PLR is an NADPH-dependent enzyme that catalyzes the reduction of pinoresinol to lariciresinol, and subsequently, lariciresinol to secoisolariciresinol oup.comnih.govnchu.edu.twchinbullbotany.com. This conversion is enantiomer-specific oup.com. Following the formation of secoisolariciresinol, the enzyme secoisolariciresinol dehydrogenase (SIRD), which is NAD+-dependent, oxidizes secoisolariciresinol to matairesinol (B191791) oup.comnih.govnih.gov. This sequence of reactions is considered a general biosynthetic pathway for lignans with 9(9′)-oxygen linkages nih.gov.

Research has characterized PLR enzymes from various plant species, demonstrating their role in these conversions. For example, studies on Forsythia species have detailed the conversion of pinoresinol to matairesinol via the action of PLR and SIRD oup.comnih.gov. Similarly, studies in Taiwania cryptomerioides have investigated the gene expression and enzymatic activity of PLR during wood formation, showing its ability to reduce this compound to lariciresinol and secoisolariciresinol nchu.edu.tw.

The enzymatic conversions can be summarized as follows:

| Enzyme | Substrate | Product(s) | Cofactor |

| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol | Lariciresinol | NADPH |

| Pinoresinol-Lariciresinol Reductase (PLR) | Lariciresinol | Secoisolariciresinol | NADPH |

| Secoisolariciresinol Dehydrogenase (SIRD) | Secoisolariciresinol | Matairesinol | NAD+ |

Glycosylation of Pinoresinol and its Biological Implications

Pinoresinol can also undergo glycosylation in plants, a process where a sugar molecule, typically glucose, is attached to the pinoresinol structure via a glycosidic bond ontosight.ai. This results in the formation of pinoresinol glycosides, such as pinoresinol 4-O-beta-D-glucopyranoside ontosight.ai. Glycosylation can significantly impact the compound's properties, including its solubility, stability, and biological activity compared to the aglycone form (pinoresinol itself) ontosight.ai. In some plants, lignans are stored as their glycosylated forms nih.gov. For instance, Forsythia koreana accumulates pinoresinol and matairesinol primarily as their glucosides nih.gov.

Role of Cytochrome P450 Enzymes in Pinoresinol Metabolism

Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases that play diverse roles in plant metabolism, including the biosynthesis and modification of lignans wikipedia.orgfrontiersin.org. Specific CYPs have been identified that are involved in the metabolism of pinoresinol. For example, in sesame (Sesamum plants), a cytochrome P450 enzyme designated CYP81Q1 is responsible for converting pinoresinol to sesamin (B1680957), another type of lignan, via the intermediate piperitol (B1152629) oup.com. This conversion involves the catalysis of methylenedioxy bridge formation oup.com. In other plant pathways, such as the biosynthesis of podophyllotoxin, a cytochrome P450 monooxygenase (CYP719A23) is involved in the oxidation of matairesinol, a downstream product of pinoresinol, leading to the formation of compounds like pluviatolide (B1678902) nih.gov. While this is downstream of pinoresinol, it highlights the role of CYPs in modifying lignan structures derived from pinoresinol. Hydroxylation, often mediated by cytochrome P450 enzymes, is also a potential metabolic process for pinoresinol ontosight.ai.

Microbial Biotransformation of Pinoresinol

Pinoresinol can be transformed by various microorganisms, particularly in the mammalian gut and in environmental contexts like lignin (B12514952) degradation.

Intestinal Microflora Metabolism of Pinoresinol to Enterolignans (e.g., Enterodiol (B191174), Enterolactone)

In the mammalian gut, dietary lignans, including pinoresinol, are extensively metabolized by the resident microflora into enterolignans, primarily enterodiol and enterolactone (B190478) researchgate.netnih.govwikipedia.orgresearchgate.netbelinal.pltaylorandfrancis.com. This biotransformation is crucial as enterolignans are considered the biologically active forms in mammals researchgate.netnih.gov. The conversion of pinoresinol to enterolignans involves a series of steps carried out by a consortium of intestinal bacteria nih.govresearchgate.net. While the direct pathway from pinoresinol to enterodiol and enterolactone is not as extensively documented as that from secoisolariciresinol, research indicates that pinoresinol is converted to lariciresinol and secoisolariciresinol by gut bacteria, similar to the plant pathway, and these intermediates are then further metabolized to the enterolignans researchgate.nettaylorandfrancis.comacs.org.

The proposed metabolic pathway involves deglycosylation (if pinoresinol is consumed as a glycoside), followed by reduction to lariciresinol and secoisolariciresinol, and then further transformations, including dehydroxylation and dehydrogenation, to yield enterodiol and enterolactone researchgate.netresearchgate.netmdpi.com. Specific bacterial species within the gut microbiota are responsible for these conversions nih.govresearchgate.netmdpi.com. Studies using human fecal microflora have demonstrated the metabolism of pinoresinol to enterolactone and enterodiol researchgate.netacs.org. The capacity to produce enterolignans from dietary precursors can vary significantly among individuals, likely influenced by the composition and activity of their gut microbiota nih.govtaylorandfrancis.commdpi.com.

The general microbial conversion pathway from pinoresinol to enterolignans is thought to proceed through the plant intermediates:

Pinoresinol → Lariciresinol → Secoisolariciresinol → Enterodiol → Enterolactone researchgate.net

Bacterial Catabolism of Pinoresinol in Environmental Contexts (e.g., Lignin Degradation)

Pinoresinol is a β-β′-linked dimer that is also relevant in the context of lignin degradation in the environment nih.govrsc.org. While fungal degradation of lignin is well-studied, bacterial catabolism of such dimers is also being investigated nih.govmdpi.com. Bacteria capable of lignin degradation, often found in soil, possess pathways for metabolizing aromatic compounds, including those derived from lignin rsc.orgmdpi.com.

Studies have identified bacterial strains capable of degrading pinoresinol. For instance, Pseudomonas sp. strain SG-MS2 has been isolated and shown to mineralize this compound through a novel oxidative route nih.gov. This pathway involves initial benzylic hydroxylation, leading to ring cleavage and the generation of products like vanillin (B372448) and vanillic acid, which can be further mineralized nih.govasm.org. This oxidative catabolism is distinct from the reductive transformations observed in other bacteria and plants nih.govasm.org. Other bacteria, such as Sphingomonas paucimobilis SYK-6, have been shown to degrade lignin-related aromatic model compounds, including reductive cleavage of the tetrahydrofuran (B95107) ring in β-β lignin dimers like pinoresinol rsc.orgmdpi.com. Enterococcus faecalis and Pseudomonas putida have also been reported to degrade enantiomers of pinoresinol, with some strains reducing pinoresinol to secoisolariciresinol via lariciresinol nih.gov.

The bacterial degradation of pinoresinol contributes to the breakdown of lignin in dead plant material, playing a role in environmental carbon cycling nih.govmdpi.com.

Current Research Landscape and Future Directions for Pinoresinol Studies

Current research on pinoresinol continues to explore its biosynthesis and its role as a precursor to other lignans (B1203133). arkat-usa.orgrsc.org The development of efficient synthetic methods for pinoresinol is an active area of research, as this would facilitate further studies into its properties and applications. frontiersin.orgosti.govglbrc.org While natural isolation from plants is possible, the yields are often low. frontiersin.orgwikipedia.org

Future research is likely to focus on several key areas:

Metabolic Engineering: Understanding the regulatory mechanisms of lignan (B3055560) biosynthesis could lead to the enhanced production of pinoresinol and other valuable lignans in plants or microbial systems. nih.govoup.com

Enzymology: Further characterization of the enzymes involved in the pinoresinol pathway, such as PLRs and UGTs, will deepen our understanding of lignan diversity and evolution. nih.govchinbullbotany.comuni-tuebingen.de

Biological Function: While the role of lignans in plant defense is recognized, more research is needed to fully elucidate their specific physiological functions within the plant. researchgate.netarkat-usa.org

Clinical Investigations: Although outside the scope of this article, it is worth noting that a significant driver for pinoresinol research is its potential health implications, and more clinical trials are needed to substantiate these effects. nih.govunivie.ac.at

The study of pinoresinol remains a dynamic field, with ongoing discoveries continuing to shed light on its importance in phytochemistry and its potential for various applications.

Biological Activities and Mechanisms of Action of Pinoresinol

Antioxidant Activities and Cellular Mechanisms

The antioxidant capacity of pinoresinol is a cornerstone of its therapeutic potential, enabling it to counteract the detrimental effects of oxidative stress, which is implicated in a wide range of chronic diseases.

In Vitro and In Vivo Antioxidant Efficacy

Pinoresinol has demonstrated significant antioxidant potential in both laboratory-based (in vitro) and living organism (in vivo) studies. In vitro, pinoresinol and its derivatives have shown robust free radical scavenging activity. For instance, pinoresinol-4-O-β-D-glucopyranoside, a lignan (B3055560) from prunes, exhibited promising antioxidant capacity in ferric reducing antioxidant power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govresearchgate.net These assays measure the total antioxidant capacity of a compound.

In vivo studies have further substantiated these findings. For example, pinoresinol-4-O-β-D-glucopyranoside has been shown to reduce oxidative stress markers in animal models. nih.govresearchgate.net The antioxidant effects of lignans (B1203133) like pinoresinol are believed to contribute to their protective roles against various health conditions by mechanisms that include inhibiting lipid peroxidation and reducing the production of reactive oxygen species. researchgate.net

In Vitro Antioxidant Activity of Pinoresinol Derivatives

| Compound | Assay | Antioxidant Capacity | Reference |

|---|---|---|---|

| Pinoresinol-4-O-β-D-glucopyranoside | FRAP | 418.47 µmol/g (ascorbic acid equivalent) | nih.govresearchgate.net |

| Pinoresinol-4-O-β-D-glucopyranoside | ABTS | 1091.3 µmol/g (ascorbic acid equivalent) | nih.govresearchgate.net |

Modulation of Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures, leading to oxidative stress when their levels become excessive. youtube.com Pinoresinol exerts its antioxidant effects in part by modulating cellular pathways involved in ROS production and detoxification. The activation of the Nrf2 transcription factor is a key mechanism in the cellular defense against oxidative stress, as it upregulates the expression of antioxidant enzymes. mdpi.com Research suggests that by reducing intracellular ROS levels, pinoresinol can inhibit the oxidative stress-mediated activation of pro-inflammatory pathways like NF-κB. mdpi.com This indicates a direct link between the antioxidant activity of pinoresinol and its anti-inflammatory properties, where the scavenging of ROS is a critical upstream event.

Anti-inflammatory Properties and Molecular Pathways

Chronic inflammation is a key driver of many diseases. Pinoresinol has been shown to possess potent anti-inflammatory properties, which are mediated through its interaction with several crucial molecular pathways that regulate the inflammatory response.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Pinoresinol has been found to effectively suppress the expression and secretion of several key cytokines. Studies have demonstrated that pinoresinol can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). researchgate.netnih.gov For example, in human intestinal Caco-2 cells stimulated with IL-1β, pinoresinol significantly reduced the secretion of IL-6. nih.gov Furthermore, in IL-6-induced macrophages, pinoresinol treatment attenuated the expression of downstream genes including IL-1β and TNF-α. researchgate.netresearchgate.net This broad-spectrum inhibition of pro-inflammatory cytokines highlights pinoresinol's potential as an anti-inflammatory agent.

Effect of Pinoresinol on Pro-inflammatory Cytokine Production

| Cell/Model System | Stimulant | Inhibited Cytokines | Reference |

|---|---|---|---|

| Human intestinal Caco-2 cells | IL-1β | IL-6 | nih.gov |

| Differentiated THP-1 macrophages | IL-6 | TNF-α, IL-1β | researchgate.netresearchgate.net |

| Human peripheral blood mononuclear cells | Not specified | TNF-α, IL-1β | nih.gov |

Modulation of NF-κB Pathway Activation

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation. The activation of the NF-κB pathway is a central event in the inflammatory process. mdpi.com Pinoresinol has been shown to exert its anti-inflammatory effects by directly targeting and inhibiting the NF-κB signaling cascade. nih.govresearchgate.net It has been demonstrated that pinoresinol can repress the activation and nuclear translocation of the p65 subunit of NF-κB. researchgate.netresearchgate.net This is achieved by reducing the phosphorylation of IκB kinase (IKK) and the inhibitor of kappa B (IκBα), as well as the subsequent degradation of IκBα. researchgate.netresearchgate.net By preventing the activation of NF-κB, pinoresinol effectively downregulates the expression of NF-κB-dependent pro-inflammatory genes. researchgate.net

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38)

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways, are critical signaling cascades that regulate a wide array of cellular processes, including inflammation. mdpi.comnih.gov The available research suggests that the anti-inflammatory and other biological activities of compounds similar to pinoresinol can be mediated through the modulation of these MAPK pathways. While direct and extensive studies on pinoresinol's specific effects on ERK1/2 and p38 are still emerging, the inhibition of these pathways is a known mechanism for reducing inflammatory responses. For instance, the inhibition of p38 MAPK can lead to a decrease in the production of pro-inflammatory cytokines. science.gov The interplay between different MAPK pathways, such as the opposing effects of ERK and p38-JNK pathways observed in some cellular contexts, suggests that the precise regulatory effects of pinoresinol on these cascades are a critical area for ongoing investigation. nih.gov

Anticancer Activities and Mechanisms

Pinoresinol, a lignan found in various plants, has demonstrated notable anticancer properties through multiple mechanisms of action. Its activity involves inducing programmed cell death, halting the proliferation of cancer cells, and modulating pathways that lead to drug resistance.

Pinoresinol has been shown to trigger apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is crucial for eliminating malignant cells without inducing an inflammatory response. Studies have shown that pinoresinol's pro-apoptotic effects are mediated by regulating key genes involved in the apoptotic pathway. For instance, in SkBr3 breast cancer cells, treatment with pinoresinol resulted in a significant overexpression of pro-apoptotic genes such as BAX and FAS, while concurrently reducing the expression of the anti-apoptotic gene BCL-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins pushes the cell towards a death cascade.

The induction of apoptosis has been observed across different cancer types, including breast cancer, leukemia, and liver cancer. researchgate.netresearchgate.netmdpi.commdpi.com In human leukemia HL60 cells, pinoresinol was found to have a pro-apoptotic effect. nih.gov Similarly, it has been shown to suppress migration and induce apoptosis in human liver cancer cells (HepG2). mdpi.com The treatment of SkBr3 cells with pinoresinol led to a 9-fold increase in apoptosis after 24 hours and an 11-fold increase after 48 hours. nih.gov

Table 1: Effect of Pinoresinol on Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Mechanisms | Reference |

|---|---|---|---|---|

| SkBr3 | Breast Cancer | Increased apoptosis (9-fold at 24h, 11-fold at 48h) | Overexpression of BAX and FAS; Underexpression of BCL-2 | nih.gov |

| HL60 | Leukemia | Weak pro-apoptotic effect | Upregulation of p21 | nih.gov |

| HepG2 | Liver Cancer | Induction of apoptosis and inhibition of invasion | Not specified | mdpi.com |

In addition to inducing apoptosis, pinoresinol can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; disrupting this cycle is a key strategy in cancer therapy. Research on human leukemia HL60 cells demonstrated that pinoresinol caused a block in the G0/G1 phase of the cell cycle. nih.gov Other studies have suggested that pinoresinol can also induce cellular arrest at the G2/M stage in p53-proficient cells. wikipedia.org This arrest prevents cancer cells from entering the mitosis phase, thereby inhibiting tumor growth. researchgate.netnih.gov

Table 2: Pinoresinol-Induced Cell Cycle Arrest in Cancer Cells

| Cell Line | Cancer Type | Phase of Arrest | Reference |

|---|---|---|---|

| HL60 | Leukemia | G0/G1 phase | nih.gov |

| p53-proficient cells | General | G2/M stage | wikipedia.org |

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapy drugs. One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes anticancer drugs from the cell. nih.gov

Pinoresinol has been identified as an effective agent in reversing P-gp-mediated drug resistance. nih.gov In P-gp overexpressing human myelogenous leukemia cells (Lucena 1), pinoresinol successfully restored sensitivity to the chemotherapy drug doxorubicin (B1662922). nih.govnih.gov Its mechanism of action involves competitively inhibiting the efflux of doxorubicin and increasing its intracellular accumulation. nih.govnih.gov Furthermore, pinoresinol has been shown to decrease the amount of P-gp present on the cell surface and to antagonize the ATPase activity of P-gp, which is essential for its pumping function. nih.gov Docking simulations suggest that pinoresinol binds to P-gp at the apex of its transmembrane cavity, partially overlapping with the binding site of known P-gp inhibitors. nih.gov

The progression of the cell cycle is regulated by cyclin-dependent kinases (CDKs). The activity of these kinases is controlled by CDK inhibitors. An upregulation of these inhibitors can lead to cell cycle arrest. Pinoresinol has been shown to exert its antiproliferative effects by modulating these regulatory proteins. Specifically, in HL60 leukemia cells, pinoresinol treatment led to an upregulation of the CDK inhibitor p21, also known as WAF1/Cip1, at both the mRNA and protein levels. nih.gov The induction of p21 is a key mechanism through which pinoresinol inhibits proliferation and promotes differentiation in these cancer cells. nih.gov

Some cancer cells develop resistance to apoptosis-inducing agents like TNF-related apoptosis-inducing ligand (TRAIL). Pinoresinol can sensitize these resistant cells, making them susceptible to TRAIL-mediated apoptosis. nih.govmedchemexpress.com This effect has been notably documented in TRAIL-resistant glioblastoma cells. nih.govresearchgate.net

The mechanism involves the enhancement of the death-inducing signaling complex (DISC) formation. nih.govnih.gov Pinoresinol facilitates the activation of a caspase-8-dependent apoptotic cascade. nih.govresearchgate.net A key element in this sensitization is the downregulation of the cellular FLICE-inhibitory protein (cFLIPL), an anti-apoptotic protein that prevents caspase-8 activation at the DISC. nih.govnih.gov Pinoresinol promotes the proteasomal degradation of cFLIPL, thereby allowing the apoptotic signal to proceed. nih.gov This sensitizing effect is independent of the NF-κB or p53 signaling pathways. nih.gov

Antifungal and Antibacterial Activities

Beyond its anticancer properties, pinoresinol also exhibits significant antimicrobial activities. It has been shown to be effective against a range of pathogenic fungi and bacteria.

The antifungal properties of (+)-pinoresinol have been demonstrated against several human pathogenic fungi, including Candida albicans, Trichosporon beigelii, and Malassezia furfur, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL. nih.gov The primary mechanism of its antifungal action is the disruption of the fungal plasma membrane. nih.govnih.govresearchgate.net Fluorescence-based experiments have indicated that pinoresinol causes damage to the fungal membrane, potentially by creating pores or causing depolarization, which leads to cell death. nih.gov Importantly, these antifungal effects were observed without significant hemolytic effects on human red blood cells. nih.govdntb.gov.ua

Pinoresinol also possesses antibacterial activity. It has been reported to be effective against bacteria such as Pseudomonas aeruginosa and Bacillus subtilis. researchgate.net Similar to its antifungal mechanism, the antibacterial action of pinoresinol involves inducing a disruptive action on the bacterial cytoplasmic membrane, leading to cell lysis. researchgate.net

Table 3: Antimicrobial Spectrum of Pinoresinol

| Organism Type | Specific Organism | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Fungus | Candida albicans | Antifungal activity (MIC: 12.5-25 μg/mL) | Damage to the fungal plasma membrane | nih.gov |

| Trichosporon beigelii | Antifungal activity (MIC: 12.5-25 μg/mL) | nih.gov | ||

| Malassezia furfur | Antifungal activity (MIC: 12.5-25 μg/mL) | nih.gov | ||

| Bacteria | Pseudomonas aeruginosa | Antibacterial activity | Disruption of the bacterial cytoplasmic membrane | researchgate.net |

| Bacillus subtilis | Antibacterial activity | researchgate.net |

Disruption of Fungal Plasma Membrane and Ergosterol Interaction

Pinoresinol has demonstrated notable antifungal properties, with evidence suggesting its mechanism of action involves the disruption of the fungal plasma membrane. mdpi.comnih.gov The integrity of this membrane is crucial for fungal cell viability, and its primary sterol component, ergosterol, plays a key role in maintaining membrane fluidity and function. mdpi.comfrontiersin.org Many established antifungal agents function by targeting ergosterol, either by binding to it directly to form pores or by inhibiting its biosynthesis, which ultimately compromises the membrane. mdpi.comnih.gov

Research on this compound isolated from Sambucus williamsii has shown that it exerts a potent fungicidal effect against the human pathogen Candida albicans. nih.gov The mechanism appears to be centered on damaging the plasma membrane. mdpi.comnih.gov This was demonstrated using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which indicated membrane damage in C. albicans cells treated with the compound. nih.gov

Further elucidation of this membrane-active mechanism was conducted using giant unilamellar vesicles (GUVs) constructed with a lipid composition designed to mimic the fungal membrane, including phosphatidylcholine, phosphatidylinositol, and ergosterol. mdpi.com When exposed to this compound, these GUVs exhibited changes in their circular shape and a progressive decrease in fluorescence intensity, suggesting that pinoresinol may induce the formation of pores in the fungal membrane. mdpi.com This action leads to a loss of membrane integrity and subsequent cell death. mdpi.com Notably, unlike the antifungal agent Amphotericin B, which also interacts with sterols, this compound showed no hemolytic activity against human erythrocytes, indicating a degree of selectivity for fungal over mammalian cell membranes. mdpi.com

Increased Permeability of Bacterial Plasma Membrane

Phenolic compounds, a class to which pinoresinol belongs, are recognized for their antibacterial activities, which are often attributed to their ability to interfere with the bacterial plasma membrane. mdpi.comresearchgate.net The general mechanism for many such compounds involves disrupting the membrane's structural integrity, leading to an increase in permeability. mdpi.commdpi.com This disruption allows for the leakage of essential intracellular components, such as ions, amino acids, and nucleic acids, which can culminate in bacterial cell death. researchgate.net Phytochemicals with these membrano-tropic properties can alter membrane fluidity and affect the function of membrane-associated proteins. mdpi.com While direct studies detailing the specific effects of pinoresinol on bacterial plasma membrane permeability are not extensively documented, its chemical nature as a phenolic lignan suggests it may operate through this common mechanism of action.

Neuroprotective Effects

Pinoresinol and its derivatives have been identified as possessing significant neuroprotective properties. researchgate.netnih.gov Pinoresinol diglucoside (PDG), a major lignan from Eucommia ulmoides, has been shown to alleviate brain injury following ischemia/reperfusion (I/R). nih.gov In animal models of middle cerebral artery occlusion, treatment with PDG reduced neurological deficits, decreased infarct volume, and lessened brain water content. nih.govresearchgate.net The underlying mechanisms for this protection include the modulation of neuroinflammation and oxidative stress. nih.gov PDG treatment was found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.net

Mechanistically, the neuroprotective effects of PDG are linked to its ability to regulate key signaling pathways. nih.gov It has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.gov Concurrently, PDG promotes the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is essential for the cellular antioxidant response. nih.gov In models of Alzheimer's disease, PDG administration was also found to attenuate neuroinflammation, apoptosis, and oxidative stress. researchgate.net These findings highlight the potential of pinoresinol derivatives in protecting against neuronal damage through anti-inflammatory and antioxidant actions. researchgate.netnih.govmdpi.com

Hepatoprotective Effects and Mechanisms

Pinoresinol has demonstrated significant hepatoprotective activity, particularly against liver injury induced by toxins such as carbon tetrachloride (CCl4). nih.govamanote.com In CCl4-induced hepatotoxicity models, pinoresinol administration attenuated the sharp increases in serum aminotransferase activities, indicating a reduction in liver damage. nih.gov

The protective mechanism of pinoresinol is multifactorial, involving potent antioxidant and anti-inflammatory effects. nih.gov CCl4 exposure is known to cause severe oxidative stress by depleting hepatic glutathione (B108866) (GSH), a critical endogenous antioxidant, and increasing lipid peroxidation. nih.govnih.govmdpi.com Treatment with pinoresinol was shown to counteract these effects, preserving hepatic GSH content and reducing lipid peroxidation. nih.gov Furthermore, pinoresinol down-regulates the expression of key inflammatory mediators. nih.gov Following CCl4 injection, the protein and mRNA levels of pro-inflammatory molecules, including TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), are significantly elevated. nih.gov Pinoresinol effectively attenuated these increases. nih.gov This anti-inflammatory action is mediated through the inhibition of critical signaling pathways. Specifically, pinoresinol was found to inhibit the nuclear translocation of NF-κB and the phosphorylation of c-Jun, a component of the activating protein 1 (AP-1) transcription factor. nih.gov By suppressing these pathways, pinoresinol effectively reduces the inflammatory cascade that contributes to acute liver injury. nih.gov

Antihyperglycemic Activity (e.g., α-glucosidase inhibition)

Pinoresinol and its glycosidic derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. researchgate.net Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia. nih.gov Various forms of pinoresinol have shown this inhibitory capability.

Studies have identified pinoresinol diglucoside as a key compound responsible for the α-glucosidase inhibitory effect in extracts from Actinidia arguta leaves. researchgate.net Similarly, 1-acetoxypinoresinol (B1221245), isolated from olive mill wastes, exhibited strong inhibitory activity against α-glucosidase. acs.org Kinetic analysis of 1-acetoxypinoresinol revealed an uncompetitive mechanism of inhibition. acs.orgresearchgate.net Research on other natural compounds has shown that inhibition can also occur through non-competitive or mixed-type mechanisms. nih.govnih.gov The inhibitory potential of pinoresinol highlights its role as a natural agent with antihyperglycemic activity.

| Compound | Source | Inhibitory Effect | Inhibition Type |

|---|---|---|---|

| Pinoresinol Diglucoside | Actinidia arguta | Identified as a key inhibitory compound | Not specified |

| 1-Acetoxypinoresinol | Olive Mill Waste | Stronger inhibition than pinoresinol | Uncompetitive |

Modulation of Microcirculation and Vasorelaxation

Pinoresinol and its diglucoside have been shown to induce vasorelaxation. nih.gov In studies using phenylephrine-constricted isolated rat aortic rings, both compounds caused concentration-dependent relaxation, with pinoresinol being more potent than its diglucoside form. nih.gov

While the precise molecular mechanism for pinoresinol-induced vasorelaxation has not been fully elucidated, the activity of structurally similar lignans provides significant insight. Syringaresinol (B1662434), for example, causes endothelium-dependent vasorelaxation by activating the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govnih.gov This process involves the production of NO in endothelial cells, which then diffuses to adjacent smooth muscle cells, activates soluble guanylyl cyclase (sGC), and increases cGMP levels, ultimately leading to relaxation. nih.govmdpi.commdpi.com The activation of eNOS by syringaresinol is complex, involving both phosphorylation via the PI3K/Akt and PLC/CaMKKβ/AMPK pathways and Ca2+-dependent dimerization of the enzyme. nih.govnih.gov Given the structural similarity and observed vasorelaxant effects, it is plausible that pinoresinol modulates microcirculation and induces vasorelaxation through a comparable endothelium-dependent, NO-mediated mechanism. frontiersin.org

Interaction with Estrogen Receptors

Pinoresinol is classified as a phytoestrogen, a plant-derived compound with a chemical structure similar to that of mammalian estrogen. researchgate.netnih.gov This structural resemblance allows pinoresinol to interact with estrogen receptors (ERs), including ERα. researchgate.netresearchgate.net Phytoestrogens can bind to these receptors and elicit estrogenic or anti-estrogenic responses, thereby modulating hormone-dependent signaling pathways. mdpi.com

The interaction of pinoresinol with estrogen signaling has been investigated primarily in the context of hormone-related conditions. nih.govnih.gov Research has shown that pinoresinol can exert antitumor activity in human breast cancer cell lines. nih.govnih.gov Interestingly, these cytotoxic and anti-proliferative effects were observed in both ER-positive (MCF7) and ER-negative (MDA-MB-231) breast cancer cells, suggesting that its anticancer activity may function independently of its direct interaction with estrogen receptors. nih.govnih.gov This indicates that while pinoresinol is structurally capable of binding to ERs, its biological effects may also be mediated through other cellular pathways. nih.gov

Pinoresinol in Plant Defense Mechanisms

Pinoresinol is a lignan, a class of secondary metabolites derived from the phenylpropanoid pathway, that plays a significant role in the defense mechanisms of various plants. pnas.orgfrontiersin.org Lignans are synthesized through the oxidative dimerization of two phenylpropanoid units and are known to possess a range of biological activities that contribute to plant protection against biotic threats. researchgate.net The production of pinoresinol is a key component of a plant's chemical defense arsenal, providing protection against a wide array of pathogens, herbivores, and competing plants. researchgate.netnih.gov Its presence is particularly concentrated in vulnerable tissues such as young foliage, reproductive organs, and seeds, underscoring its protective function. pnas.orgnih.gov

The biosynthesis of pinoresinol from coniferyl alcohol monomers is a sophisticated process. nih.govwikipedia.org It is precisely controlled by dirigent proteins (DIRs), which guide the stereoselective coupling of the monomers to form either this compound or (-)-pinoresinol (B158572). wikipedia.orgmdpi.com This controlled synthesis is a crucial part of the plant's response to stress and attack, allowing for the deployment of specific defensive compounds when needed. mdpi.com Subsequent enzymatic reactions catalyzed by pinoresinol-lariciresinol reductases (PLRs) can further modify pinoresinol into other defensive lignans. nih.govnih.gov

Antimicrobial Activity

Pinoresinol exhibits significant antimicrobial properties, acting as a defense against various pathogenic fungi and bacteria. mdpi.com This activity is a critical component of the plant's innate immune system, helping to prevent microbial invasion and disease. researchgate.netmdpi.com

Antifungal Properties: Research has demonstrated that this compound possesses potent fungicidal activity against several human and plant pathogenic fungi. mdpi.comnih.gov Its mechanism of action involves the disruption of the fungal plasma membrane. mdpi.comnih.govresearchgate.net By perturbing the cytoplasmic membrane, pinoresinol increases its permeability, leading to the disorganization of the cellular structure and ultimately, cell death. mdpi.com Studies have shown this effect against various fungal species. mdpi.comresearchgate.net For example, this compound isolated from Sambucus williamsii was effective against several human pathogenic fungi. mdpi.com

Table 1: Antifungal Activity of this compound

| Pathogenic Fungi | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 12.5 | mdpi.com |

| Trichosporon beigelii | 12.5 | mdpi.com |

| Malassezia furfur | 25 | mdpi.com |

Antibacterial Properties: In addition to its antifungal effects, pinoresinol has been shown to possess antibacterial activity. mdpi.com The mechanism is similar to its action against fungi, involving the disruption of the bacterial cell membrane, which leads to the leakage of intracellular components and cell lysis. researchgate.net Pinoresinol extracted from Cinnamomum camphora leaves, for instance, exhibited potent antibacterial action. mdpi.com

Defense Against Herbivores

Pinoresinol also functions as a key defensive agent against herbivores. researchgate.netwikipedia.org Plants produce these compounds to deter feeding by insects and other animals, thereby reducing tissue damage. nih.gov

Antifeedant and Insecticidal Activity: Pinoresinol acts as a potent feeding deterrent to insects. pnas.orgresearchgate.net For example, it has been shown to be an effective antifeedant against ants such as Formica exsectoides. pnas.orgnih.gov In laboratory assays, pinoresinol proved to be a more potent deterrent than other defensive compounds also present in the secretions of certain insects. pnas.orgresearchgate.netnih.gov Furthermore, pinoresinol is toxic to the larvae of various insects, including the milkweed bug (Oncopeltus fasciatus) and the haematophagous insect Rhodnius prolixus, a vector for Chagas disease. wikipedia.org

A notable example of pinoresinol's role in insect-plant interactions is its sequestration by the caterpillar of the cabbage butterfly, Pieris rapae. pnas.orgnih.govwikipedia.org The larva ingests pinoresinol from its food plant, such as cabbage (Brassica oleracea), and then incorporates it into its own defensive secretion. pnas.orgresearchgate.net This appropriated plant metabolite enhances the caterpillar's own defense against predators like ants. pnas.orgnih.gov

Allelopathic Effects

Allelopathy is a form of plant-plant interference where one plant releases biochemicals that influence the growth, survival, and reproduction of other plants. Pinoresinol has been identified as an allelopathic compound, contributing to a plant's ability to compete with neighboring flora. nih.govresearchgate.net

Research has shown that pinoresinol isolated from the leaf extracts of Trewia nudiflora can significantly inhibit the growth of other plants. researchgate.net In bioassays, pinoresinol impeded both the shoot and root elongation of alfalfa (Medicago sativa) and barnyard grass (Echinochloa crus-galli). researchgate.net The inhibitory effect was found to be concentration-dependent, with root growth being particularly sensitive to the compound. researchgate.netresearchgate.net

Table 2: Allelopathic Effects of Pinoresinol

| Target Plant | Observed Effect | Reference |

|---|---|---|

| Alfalfa (Medicago sativa) | Significant decrease in shoot and root length | researchgate.net |

| Barnyard Grass (Echinochloa crus-galli) | Significant decrease in shoot and root length | researchgate.net |

Analytical Methodologies for Pinoresinol Research

Extraction and Isolation Techniques for Pinoresinol from Biological Matrices

Extracting pinoresinol from plant materials and other biological matrices is a critical first step in its analysis. The choice of extraction method often depends on the matrix type, the desired yield, and the form of pinoresinol (e.g., aglycone or glycoside).

Solvent Extraction Methods

Solvent extraction is a widely used technique for isolating pinoresinol from biological matrices. The polarity of pinoresinol, being a fairly lipophilic polyphenol, influences the choice of solvent. mdpi.com Polar solvents like ethanol (B145695), methanol (B129727), and their aqueous mixtures are commonly employed for extracting both pinoresinol aglycones and glycosides. mdpi.com Medium polarity solvents such as ethyl acetate (B1210297) may also be used for aglycones. mdpi.com Less polar solvents like dichloromethane, chloroform, or n-hexane are less frequently used for primary extraction but can be useful in subsequent partitioning and purification steps. mdpi.com

Specific examples of solvent extraction methods for pinoresinol include:

Extraction from flaxseed meal using an alcoholic solvent system to remove lignan (B3055560) glycosides, followed by acid hydrolysis to release the aglycones. nih.gov

Methanol extraction of ground Eucommia Ulmoides bark. nih.gov

Extraction of Brassica oleracea leaves with methanol. nih.gov

Ultrasound-assisted solvent extraction using 85% ethanol for pinoresinol diglucoside from fresh eucommia leaves. spkx.net.cn

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been used for extracting pinoresinol and 1-acetoxypinoresinol (B1221245) from extra virgin olive oil. mdpi.com LLE has been reported to be more efficient and cost-effective for large-scale applications. mdpi.com

Multi-solvent sequential hot extraction has been used for the enrichment of pinoresinol from Norwegian spruce resin. helsinki.fi

The effectiveness of solvent extraction is influenced by factors such as solvent polarity, solvent-to-solid ratio, particle size of the matrix, extraction time, temperature, miscibility, density, and pH. mdpi.comnih.govsemanticscholar.org

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction technique that is also applied for the isolation of pinoresinol and other lignans (B1203133) from plant materials. This method involves repeated washing of the sample with a condensed solvent, which can lead to efficient extraction. mdpi.com

Studies have compared Soxhlet extraction with other methods for pinoresinol recovery. For instance, a study on olive stones compared Soxhlet extraction with ultrasound-assisted solid-liquid extraction and supercritical fluid extraction. While ultrasound-assisted extraction with basic hydrolysis yielded the highest concentration of pinoresinol in one comparison metric, supercritical fluid extraction with methanol as a modifier was reported to be more efficient in producing a higher amount of pinoresinol in the extract with less interference in another comparison. jcchems.comresearchgate.net Soxhlet extraction typically involves heating the solvent to its boiling point, often in the range of 80–100 °C for solvents like ethanol and methanol. mdpi.com

Sample Clean-up and Purification Strategies

Following the initial extraction, sample clean-up and purification are often necessary to remove interfering compounds and concentrate pinoresinol, thereby improving the accuracy and sensitivity of subsequent analysis. nih.gov

Common strategies include:

Liquid-Liquid Extraction (LLE): This technique can be used to partition pinoresinol into a suitable organic phase from an aqueous extract, helping to fractionate the phenolic compounds. mdpi.comnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and enrichment. It involves passing the extract through a stationary phase that retains the target analyte or impurities. Different types of SPE cartridges, such as diol-phase or amino-phase cartridges, have been used depending on the nature of the compounds to be separated. mdpi.comnih.govnih.gov For example, Waters Oasis HLB SPE columns have been used for cleaning up methanol extracts of Qing'e Pills for pinoresinol diglucoside analysis by UPLC. researchgate.net SPE is often preferred for its ability to eliminate interferences like sugars, proteins, and organic acids that might be co-extracted from plant matrices. nih.gov

Column Chromatography: This technique, using stationary phases like silica (B1680970) gel, can be employed for further purification of pinoresinol from crude extracts. helsinki.fipnas.org Different solvent mixtures are used as the mobile phase to elute compounds based on their polarity. pnas.org Preparative HPLC can also be used for the purification of pinoresinol. mdpi.comtandfonline.com

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic methods are essential for separating pinoresinol from other compounds in the purified extract and for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Diode Array, Mass Spectrometry)

HPLC is a primary technique for the analysis of pinoresinol. It offers high resolution and can be coupled with various detectors for qualitative and quantitative analysis.

HPLC-UV/DAD: High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is commonly used for the identification and quantification of pinoresinol, particularly in plant extracts. mdpi.comnih.govnih.gov Pinoresinol typically exhibits UV absorption, and DAD allows for the acquisition of full UV spectra, aiding in peak identification and purity assessment. A wavelength of 280 nm is often used for detecting lignans like pinoresinol. nih.gov For pinoresinol diglucoside, a maximum absorption at 228 nm has been reported. spkx.net.cn

HPLC-MS/MS: Coupling HPLC with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) provides highly sensitive and selective detection, allowing for the identification and quantification of pinoresinol even in complex matrices or at low concentrations. mdpi.comjcchems.compnas.orgtandfonline.comnih.govnchu.edu.tw HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) and HPLC-ESI-MS/MS in negative-ion mode have been used for the analysis of pinoresinol and related compounds. mdpi.comnih.gov LC-MS analysis has also been used to analyze the products of enzymatic reactions involving pinoresinol. nchu.edu.tw

HPLC-FLD: High-Performance Liquid Chromatography coupled with Fluorescence Detection (FLD) has also been used for the identification of 1-acetoxypinoresinol, a compound structurally similar to pinoresinol. mdpi.com

Various stationary phases, such as reversed-phase C18 columns, are commonly used in HPLC for separating pinoresinol. mdpi.comnih.govnih.govpjps.pk Mobile phases typically consist of mixtures of water (often acidified) and organic solvents like methanol or acetonitrile, used in isocratic or gradient elution modes. mdpi.comnih.govpjps.pkmdpi.com

Research findings using HPLC include:

Development of a reversed-phase HPLC method with UV detection at 232 nm for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides bark. The method showed good linearity, recovery, and reproducibility. nih.gov

HPLC-DAD was used to determine pinoresinol, cinnamic acid, and 1-acetoxypinoresinol in virgin olive oils after SPE. The method demonstrated good repeatability and recovery. nih.gov

A validated HPLC-UV method was developed for the quantitation of precursors for pinoresinol synthesis, indicating the application of HPLC in related research. helsinki.fi

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent chromatographic technique that offers improved speed, resolution, and sensitivity compared to conventional HPLC, often utilizing columns packed with smaller particles (e.g., 1.7 µm). researchgate.netnih.gov UPLC is increasingly being applied for the analysis of pinoresinol and other lignans.

UPLC can be coupled with various detectors, including:

UPLC-DAD: Ultra-Performance Liquid Chromatography coupled with Diode Array Detection provides faster analysis times compared to HPLC-DAD while maintaining the ability to acquire UV spectra. nih.gov

UPLC-MS/MS: Coupling UPLC with tandem Mass Spectrometry offers enhanced sensitivity and faster analysis for the determination of pinoresinol in complex matrices. researchgate.netnih.gov This combination is particularly useful for trace analysis and provides high selectivity.

Research findings using UPLC include:

An improved UPLC-MS/MS method was developed for the determination of phenolic compounds, including pinoresinol, in virgin olive oil. The method showed decreased retention times and generally lower limits of detection and quantification compared to HPLC methods. nih.gov

A UPLC method was established for the determination of pinoresinol diglucoside in Qing'e Pills, demonstrating good linearity, accuracy, and reproducibility. researchgate.net

UPLC with photodiode and mass TQD detectors has been used as a reference standard for the qualitative and quantitative analysis of lignans, including pinoresinol, from Triticale grains. sigmaaldrich.cn

UPLC-quantitative time of flight mass spectrometry has been used to detect 13C-labeled pinoresinol in studies investigating its biosynthetic pathway. biorxiv.org

While UPLC generally offers advantages in terms of speed and sensitivity, recovery rates can vary depending on the compound and matrix. For instance, in one study using LLE-UPLC-MS/MS for analyzing phenolic compounds in spiked refined olive oil, the recovery of pinoresinol was reported to be 61%. nih.gov

Here is a summary of some analytical parameters reported for pinoresinol analysis:

| Method | Matrix | Analyte | Column | Mobile Phase | Detection | Linearity Range | Recovery | Citation |

| HPLC | Eucommia Ulmoides bark | (+)-pinoresinol-di-O-β-D-glucopyranoside | YWG-C18 (250 mm x 4.6 mm, 10 µm) | 28% (V/V) methanol | UV (232 nm) | 0.068 - 0.68 µg | 99.22% | nih.gov |

| HPLC | Virgin Olive Oil | Pinoresinol | Reversed-phase C18 | Water (acidified with phosphoric acid), MeOH, CH₃CN | DAD | Not specified | > 90% | mdpi.comnih.gov |

| UPLC-MS/MS | Virgin Olive Oil | Pinoresinol | Columns packed with 1.7 µm particles | Not specified in detail | MS/MS | Not specified in detail | 61% | nih.gov |

| UPLC | Qing'e Pills | Pinoresinol diglucoside | Waters Acquity C18 BEH (100 mm x 1.0 mm, 1.7 µm) | Acetonitrile-water (pH 4.0 with phosphoric acid) (9:91, v/v) | UV (227 nm) | 1.40 - 506.00 mg/L | 100.10% - 102.37% | researchgate.net |

| UPLC-qTOF MS | Phomopsis sp. XP-8 | [13C12]-labeled pinoresinol | Acquity UPLCTM BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Gradient elution (details not fully specified in snippet) | qTOF MS | Not specified | Not specified | biorxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique employed in the analysis of pinoresinol, often following derivatization. GC-MS analysis has been used to identify the presence of pinoresinol in plant extracts, such as from Arabidopsis thaliana roots, although it was not detected in the aerial parts of the plant in one study. nih.gov GC-MS can also be applied to analyze the fractions obtained from chiral chromatography to determine the relative amounts of pinoresinol enantiomers after trimethylsilylation. nih.gov While GC analyses offer interesting results, they are less commonly used compared to other methods due to the requirement for derivatization and the high temperatures involved, which could potentially harm the analytes. mdpi.com GC-MS has also been utilized in the analysis of degradation products of pinoresinol by microorganisms. asm.orgnih.gov Predicted GC-MS spectra for this compound (with one or two TMS groups) are available. hmdb.ca

Chiral Chromatography for Enantiomeric Analysis

Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is a crucial technique for determining the enantiomeric composition of pinoresinol. nih.govkoreascience.kr Pinoresinol can exist as a mixture of enantiomers, and its enantiomeric composition can vary significantly depending on the plant species and even within different organs of the same plant. nih.govacoreconsumiveis.com.br Chiral LC-MS analysis has been used to determine the enantiomeric composition of pinoresinol isolated from plants. nih.gov Studies have shown that pinoresinol isolated from certain sources can be a mixture of both enantiomers, with varying enantiomeric excesses. For example, pinoresinol from Phaleria macrocarpa was found to be a mixture of enantiomers with a 79 ± 4% enantiomeric excess for the (-)-enantiomer. nih.gov Chiral HPLC separation using columns like CHIRALPAK® IC and Lux Cellulose-1 has been successfully applied for the enantioresolution of furofuran lignans, including approaches that can be applied to pinoresinol. acoreconsumiveis.com.br

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are fundamental for the structural elucidation and characterization of pinoresinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is extensively used to confirm the identity and determine the structure of pinoresinol. chemicalbook.comprotocols.ioresearchgate.net ¹H-NMR spectra provide information about the hydrogen atoms within the molecule, including their chemical shifts, multiplicities, and coupling constants, which are indicative of their chemical environment and connectivity. chemicalbook.comprotocols.iomdpi.com ¹³C-NMR spectroscopy provides signals corresponding to the carbon atoms, offering insights into the carbon skeleton and functional groups present in pinoresinol. protocols.ioresearchgate.netmdpi.comnih.gov NMR spectroscopy can also be used for the quantitative analysis of lignans, including pinoresinol, in plant extracts. researchgate.net This technique is non-destructive and does not require prior separation of components, making it a valuable tool for direct analysis. mdpi.com Detailed ¹H-NMR and ¹³C-NMR spectral data for pinoresinol have been reported, including characteristic peaks for methoxy (B1213986) protons and aromatic and hypomethyl carbons. protocols.iomdpi.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of pinoresinol, aiding in its identification and structural characterization. researchgate.netresearchgate.netmassbank.eunih.gov Various MS techniques, such as LC-MS, LC-MS/MS, and LC-TOF MS, are applied in pinoresinol research. nih.govasm.orgresearchgate.netresearchgate.netmassbank.eunih.govpjps.pknih.gov LC-MS/MS is particularly useful for the sensitive and selective detection and quantification of pinoresinol and its derivatives, such as pinoresinol diglucoside, in complex biological matrices. pjps.pknih.gov Fragmentation patterns observed in MS/MS spectra provide crucial structural information. For instance, the fragmentation of deprotonated pinoresinol can yield characteristic ions, such as the ion at m/z 151, which arises from specific bond cleavages in the tetrahydrofuran (B95107) ring. researchgate.netnih.gov LC-TOF MS analysis has been used to track the degradation of pinoresinol by microorganisms and identify intermediate metabolites based on their molecular mass and retention time. asm.orgnih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to obtain the absorption spectrum of pinoresinol, which can aid in its detection and characterization, particularly when coupled with chromatographic techniques like HPLC-DAD (Diode Array Detection). nih.govresearchgate.net The UV spectrum of pinoresinol exhibits characteristic absorption maxima that are useful for its identification in chromatographic analysis. researchgate.netbiocrick.com Changes in the UV-Vis absorption of culture filtrates can also be monitored to study the degradation of pinoresinol by microorganisms, indicating the transformation into products with different chromophores. asm.orgresearchgate.net

Bioanalytical Method Development and Validation for in vivo Studies

Bioanalytical method development and validation are essential for the accurate and reliable quantification of pinoresinol and its metabolites in biological matrices for in vivo studies, such as pharmacokinetic evaluations. pjps.pknih.govmdpi.compnrjournal.comich.orgajpaonline.com These methods are crucial for understanding the absorption, distribution, metabolism, and excretion of pinoresinol in living organisms. nih.govmdpi.com

A selective, sensitive, and rapid bioanalytical method, often employing LC-MS/MS, is typically developed for the determination of pinoresinol or its derivatives, like pinoresinol diglucoside, in biological samples such as plasma. pjps.pknih.gov Method development involves defining the procedures for sample collection, preparation (e.g., protein precipitation, liquid-liquid extraction, solid phase extraction), chromatographic separation, and detection. pjps.pknih.govpnrjournal.comajpaonline.com An internal standard is commonly used to improve the accuracy and reproducibility of the method. pjps.pkich.org

Method validation is then performed according to regulatory guidelines, such as those from the FDA or ICH, to ensure the method is reliable and reproducible for its intended purpose. pjps.pkpnrjournal.comich.orgajpaonline.com Key validation parameters include selectivity, sensitivity (lower limit of quantification), linearity of the calibration curve, accuracy, precision (intra-day and inter-day), matrix effect, extraction recovery, and stability of the analyte in the biological matrix under various storage conditions (e.g., short-term, long-term, freeze-thaw cycles, post-preparative stability). pjps.pknih.govpnrjournal.comich.orgajpaonline.com

For instance, a validated LC-MS/MS method for pinoresinol diglucoside in rat plasma demonstrated good linearity over a specific concentration range, with acceptable precision and accuracy. pjps.pknih.gov The lower limit of quantification was established, and the stability of the analyte in plasma under different conditions was evaluated. pjps.pknih.gov Such validated bioanalytical methods are then applied to pharmacokinetic studies to determine parameters like oral bioavailability. pjps.pknih.gov

Pinoresinol Derivatives and Analogs in Research

Naturally Occurring Pinoresinol Derivatives

Naturally occurring derivatives of pinoresinol are found in various plant species and often exist in glycosylated forms. These modifications can impact their solubility, bioavailability, and biological activity.

Pinoresinol-4-O-β-D-glucopyranoside

Pinoresinol-4-O-β-D-glucopyranoside (also known as pinoresinol 4-O-glucoside) is a glycoside of pinoresinol where a glucose moiety is attached at the 4-O position. This compound has been isolated from various plant sources, including prunes (Prunus domestica) and Forsythia species. medchemexpress.comcymitquimica.comnih.gov Research indicates that pinoresinol-4-O-β-D-glucopyranoside exhibits a range of biological activities. It has been identified as a potent α-glucosidase inhibitor with an IC50 value of 48.13 µM or 48.13 μg/mL. medchemexpress.comnih.govmedchemexpress.com Studies have also shown its potential in promoting the migration and early differentiation of pre-osteoblasts by increasing the protein levels of BMP2, p-Smad1/5/8, and RUNX2. medchemexpress.com Furthermore, it has demonstrated the ability to attenuate oxidative stress, hyperglycemia, and hepatic toxicity in in vitro and in vivo models. medchemexpress.comnih.govmedchemexpress.comresearchgate.net Its antioxidant activity has been evaluated using assays such as FRAP and ABTS, showing significant total antioxidant capacity. nih.govresearchgate.net

Data on the biological activities of Pinoresinol-4-O-β-D-glucopyranoside:

| Activity | Assay/Model | Key Findings | References |

| α-Glucosidase Inhibition | In vitro | IC50 = 48.13 µM (or 48.13 μg/mL) | medchemexpress.comnih.govmedchemexpress.com |

| Osteoblast Differentiation | Pre-osteoblast cell culture | Increases cell migration and differentiation; enhances BMP2, p-Smad1/5/8, RUNX2 protein levels. | medchemexpress.com |

| Antioxidant Activity | In vitro (FRAP, ABTS assays) | Promising antioxidant activity; high total antioxidant capacity. | nih.govmedchemexpress.comresearchgate.net |

| Anti-hyperglycemic | In vivo (streptozotocin-treated mice) | Attenuates hyperglycemia; significant decline in serum glucose; elevation in insulin. | medchemexpress.comnih.govmedchemexpress.comresearchgate.net |

| Hepatoprotective | In vivo (CCl4-induced hepatotoxicity mice) | Attenuates hepatic toxicity; lowers AST and ALT levels. | medchemexpress.comnih.govmedchemexpress.comresearchgate.net |

| Anti-inflammatory | Mentioned as an activity | Exhibits anti-inflammatory effects. | medchemexpress.com |

| Anti-epileptic | Mentioned as an activity | Exhibits anti-epileptic effects. | medchemexpress.com |

The presence of the glucopyranoside group in pinoresinol-4-O-β-D-glucopyranoside can influence its solubility and pharmacokinetics, potentially enhancing its bioavailability. cymitquimica.com

1-Acetoxypinoresinol (B1221245)

1-Acetoxypinoresinol is another naturally occurring lignan (B3055560) derivative found in various plants, notably in the genus Forsythia and in olive oil. ontosight.aimdpi.comoup.comresearchgate.netmdpi.com Its chemical structure includes a lignan core with an acetoxy group at the 1-position. ontosight.ai Research has highlighted its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai Studies have shown its ability to inhibit pro-inflammatory cytokines and enzymes, protect against oxidative stress, and exhibit activity against certain bacterial and fungal strains. ontosight.ai

1-Acetoxypinoresinol has also been investigated as a potential marker for the authentication of extra virgin olive oil (EVOO), as its concentration can vary between different olive cultivars. oup.commdpi.com It has been noted that its concentration is generally low in Picual olive oils compared to other varieties like Arbequina and Empeltre. oup.comresearchgate.net Its stability during storage makes it a reliable varietal marker. mdpi.com

Data on the biological activities of 1-Acetoxypinoresinol:

| Activity | Key Findings | References |

| Anti-inflammatory | Inhibits production of pro-inflammatory cytokines and enzymes. | ontosight.ai |

| Antioxidant | Possesses antioxidant activity, protects against oxidative stress. | ontosight.ai |

| Antimicrobial | Exhibits activity against certain bacterial and fungal strains. | ontosight.ai |

Pinoresinol Diglucoside

Pinoresinol diglucoside (PDG), also known as (+)-1-pinoresinol 4,4′-di-O-β-D-glucopyranoside, is a major lignan found in plants like Eucommia ulmoides (Duzhong). medchemexpress.comresearchgate.netscielo.brfrontiersin.org It is characterized by the presence of two glucose residues, typically attached at the 4 and 4' positions. iosrjournals.org PDG has been the subject of research due to its various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.netscielo.br

Recent studies have explored its potential in addressing specific health concerns. In a mouse model of Alzheimer's disease, PDG was shown to attenuate neuroinflammation, neuronal apoptosis, and oxidative stress, leading to an improvement in memory dysfunction. researchgate.net This was linked to the modulation of the TLR4/NF-κB and Nrf2/HO-1 pathways. researchgate.net Furthermore, research on osteoporosis has indicated that PDG can relieve the condition by enhancing osteogenic differentiation through the activation of the PI3K/AKT signaling pathway. ingentaconnect.com It was observed to promote the viability of osteoblast cells and reduce their apoptosis. ingentaconnect.com PDG has also been investigated for its effects on osteoclast differentiation and bone resorption, showing inhibition of F-actin formation and bone resorption in mature osteoclasts by downregulating the expression of osteoclast-related proteins like NFATc1, c-Fos, CTSK, and TRAP, and inhibiting the activation of NF-κB and AKT signaling pathways. scielo.br

Data on the biological activities of Pinoresinol Diglucoside:

| Activity | Assay/Model | Key Findings | References |

| Neuroprotection | Mouse model of Alzheimer's disease (Aβ1-42 induced) | Attenuates neuroinflammation, neuronal apoptosis, oxidative stress; improves memory dysfunction; modulates TLR4/NF-κB and Nrf2/HO-1 pathways. | researchgate.net |

| Anti-osteoporosis | hBMMSCs and MC3T3-E1 cells | Promotes osteogenic differentiation via PI3K/AKT pathway; enhances osteoblast viability; inhibits osteoblast apoptosis. | ingentaconnect.com |

| Osteoclast Modulation | RAW264.7 cells (RANKL-induced) | Inhibits osteoclast differentiation and bone resorption; downregulates NFATc1, c-Fos, CTSK, TRAP; inhibits NF-κB and AKT pathways. | scielo.br |

| Anti-inflammatory | Mentioned as an activity | Possesses anti-inflammatory properties. | researchgate.netscielo.br |

| Antioxidant | Mentioned as an activity | Possesses antioxidant properties. | researchgate.netscielo.br |

| Anticancer | Mentioned as an activity | Possesses anticancer properties. | researchgate.netscielo.br |

| Cardioprotective | Pressure overload-induced rats | Attenuates cardiac hypertrophy via AKT/mTOR/NF-κB signaling. | researchgate.netfrontiersin.org |

Other Lignan Analogs (e.g., Lariciresinol (B1674508), Secoisolariciresinol (B192356), Matairesinol (B191791), Syringaresinol)

Pinoresinol is part of a broader family of lignans (B1203133), which are dimeric phenylpropanoids found in plants. Several other lignan analogs, structurally related to pinoresinol, are also widely studied for their biological activities. These include lariciresinol, secoisolariciresinol, matairesinol, and syringaresinol (B1662434). iosrjournals.orgmdpi.comencyclopedia.pubdoi.orgfrontiersin.org

Lariciresinol is a tetrahydrofuran (B95107) lignan that is metabolized from pinoresinol. doi.org It has shown antibacterial activity against certain strains, such as Staphylococcus aureus and Escherichia coli O157:H7. doi.org In comparative studies with pinoresinol, lariciresinol also demonstrated cytotoxic effects on breast cancer cells and induced apoptosis. nih.gov

Secoisolariciresinol is a dibenzylbutane lignan derived from lariciresinol. doi.org It is a well-known dietary lignan, particularly abundant in flaxseed. Secoisolariciresinol and its diglucoside form are precursors to the mammalian lignans enterodiol (B191174) and enterolactone (B190478), which are produced by gut microbiota. encyclopedia.pubdoi.orgnih.gov These mammalian lignans have been linked to potential health benefits, including reduced risk of certain cancers and cardiovascular diseases. encyclopedia.pubdoi.orgfrontiersin.org Secoisolariciresinol itself has been reported to reduce systolic blood pressure and exhibit anti-inflammatory effects. doi.orgnih.gov

Matairesinol is another dibenzylbutyrolactone lignan that is also a precursor to enterolactone in mammals. doi.orgnih.gov Along with secoisolariciresinol, matairesinol contributes to the pool of mammalian lignans with potential cardiovascular benefits. doi.org